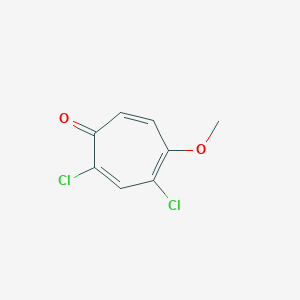
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with high efficiency . Another method involves the bromination of tropinone followed by a Hofmann elimination to produce the cycloheptatrienone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted cycloheptatrienones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The presence of chlorine and methoxy groups can enhance its electrophilic and nucleophilic properties, respectively, facilitating its involvement in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
75322-89-3 |
|---|---|
Molekularformel |
C8H6Cl2O2 |
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
2,4-dichloro-5-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-3-2-7(11)5(9)4-6(8)10/h2-4H,1H3 |
InChI-Schlüssel |
ACZLXPRXFKFKJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=O)C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)

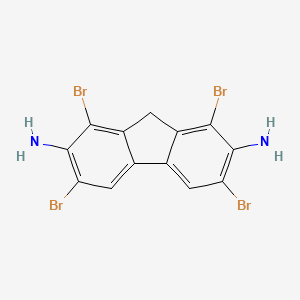
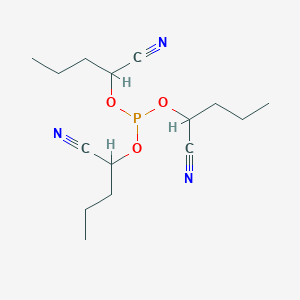


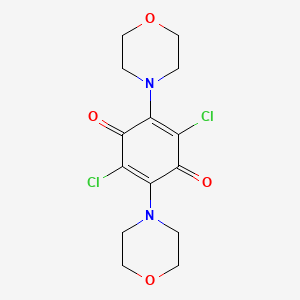
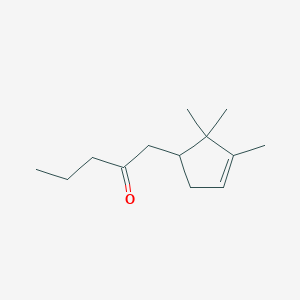

![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

